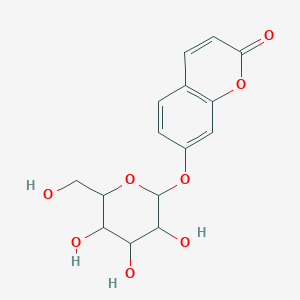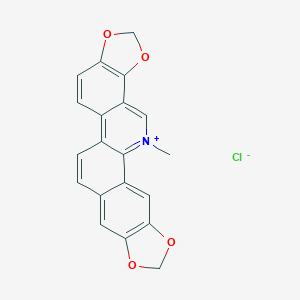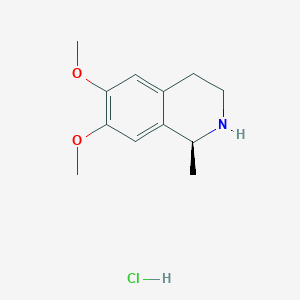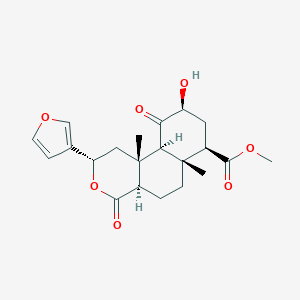
Skimmin
Overview
Description
Skimmin, also known as 7-O-β-D-glucopyranosylumbelliferone, is a glucoside of umbelliferone. It is a naturally occurring coumarin derivative found in various plants, including Hydrangea paniculata. This compound is known for its anti-inflammatory and antioxidant properties, making it a compound of interest in both medicinal and scientific research .
Scientific Research Applications
Skimmin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, antioxidant, and renoprotective effects. .
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Skimmin exerts its effects primarily through its anti-inflammatory and antioxidant activities. It inhibits the deposition of immune complexes and reduces inflammation by modulating various molecular pathways. This compound targets enzymes and receptors involved in inflammatory responses, such as cyclooxygenase and nuclear factor-kappa B (NF-κB) pathways .
Future Directions
As technology continues to evolve, skimming attacks are likely to adapt and become more sophisticated . Understanding the emerging skimming techniques, the evolving landscape of anti-skimming technology, and the role of government regulation in mitigating skimming can help individuals and businesses stay one step ahead .
Biochemical Analysis
Biochemical Properties
Skimmin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with interleukin-1 β (IL1 β) and IL-6, two key cytokines involved in inflammatory responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can suppress the infiltration of renal interstitium by CD3-positive T cells and CD20-positive B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the expression of IL1 β and IL-6, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can significantly improve renal function and suppress the IgG deposition as well as the development of glomerular lesions in a rat model of membranous glomerulonephritis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with this compound significantly reduced the levels of blood urea nitrogen (BUN), urinary albumin excretion (UAE), and serum creatinine (Scr) compared with model control after experimental induction of membranous glomerulonephritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Skimmin can be synthesized through enzymatic and whole-cell catalysis. One common method involves the use of uridine diphosphate glycosyltransferase from Bacillus licheniformis, cytochrome P450BM3 variant from Bacillus megaterium, and O-methyltransferase from Streptomyces avermitilis. These enzymes facilitate the glycosylation of umbelliferone to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, particularly Hydrangea paniculata. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Skimmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as 7-hydroxycoumarin.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release umbelliferone and glucose.
Glycosylation: This compound can be further glycosylated to form more complex glucosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are used for hydrolysis.
Glycosylation: Enzymes such as uridine diphosphate glycosyltransferase are used for glycosylation reactions
Major Products Formed
Oxidation: 7-hydroxycoumarin
Hydrolysis: Umbelliferone and glucose
Glycosylation: More complex glucosides
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: The aglycone form of skimmin, known for its antioxidant and anti-inflammatory properties.
Esculetin: Another coumarin derivative with similar biological activities, including anti-tumor and neuroprotective effects.
Herniarin: A coumarin derivative with antibacterial and anticancer properties.
Uniqueness of this compound
This compound is unique due to its glycosylated structure, which enhances its water solubility and bioavailability compared to its aglycone form, umbelliferone. This glycosylation also contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic applications .
properties
IUPAC Name |
7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAOSFFTKWUGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871579 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-39-0 | |
| Record name | Skimmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)









